N-(1-methyl-6-oxopyridin-3-yl)butanamide
Description
N-(1-methyl-6-oxopyridin-3-yl)butanamide is a synthetic organic compound characterized by a pyridinone core (6-oxopyridin-3-yl) substituted with a methyl group at position 1 and a butanamide chain at position 2. The pyridinone ring system is known for its electron-deficient aromaticity, which facilitates hydrogen bonding and π-π interactions, making it a common pharmacophore in medicinal chemistry. The butanamide moiety enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N-(1-methyl-6-oxopyridin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)11-8-5-6-10(14)12(2)7-8/h5-7H,3-4H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYGHJZHBWDSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN(C(=O)C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-methyl-6-oxopyridin-3-yl)butanamide with three classes of butanamide derivatives: tubulin inhibitors, stereoisomeric analogs, and CTPS1 inhibitors. Structural variations critically influence target specificity and activity.
Tubulin Inhibitors (Butanamide Derivatives with Ethynyl-Quinolyl Substituents)
lists butanamide-based tubulin inhibitors (e.g., D.1.8–D.1.15), which feature ethynyl-quinolyloxy substituents and variable alkyl/fluoroalkyl groups. Key differences include:
- Core Structure: The target compound uses a pyridinone ring, whereas D.1.8–D.1.15 incorporate quinoline or pyrimidine cores. The pyridinone’s electron-deficient nature may alter binding interactions compared to quinolyl systems.
- Substituents: D.1.8–D.1.15 include sulfur (e.g., methylsulfanyl in D.1.9) or methoxy groups, which enhance lipophilicity and tubulin-binding affinity.
Table 1: Structural Comparison with Tubulin-Targeting Butanamides
Stereoisomeric Butanamide Derivatives (Pharmacopeial Forum)
describes stereoisomers (compounds m, n, o) with complex stereochemistry and bulky substituents (e.g., diphenylhexane, dimethylphenoxy). These compounds highlight:
- Functional Groups: Hydroxyl and dimethylphenoxy groups in compounds m–o improve hydrogen bonding but increase molecular weight (~600 Da vs. ~220 Da for the target compound), likely affecting membrane permeability .
Table 2: Comparison with Stereoisomeric Butanamides
| Compound | Molecular Weight | Stereochemistry | Functional Groups |
|---|---|---|---|
| This compound | ~220 Da | None | Pyridinone, butanamide |
| Compound m (Pharmacopeial) | ~600 Da | 2S,4S,5S | Hydroxy, diphenyl, dimethylphenoxy |
CTPS1 Inhibitors (Chloropyridinyl-Sulfonamido Derivatives)
discloses N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives. These compounds target CTPS1 (cytidine triphosphate synthase 1), a key enzyme in nucleotide synthesis. Key contrasts include:
- Substituents: The CTPS1 inhibitors feature chloropyridinyl and sulfonamido groups, which are absent in the target compound.
- Biological Target: The pyridinone core in the target compound may favor interactions with enzymes like kinases or dehydrogenases rather than CTPS1 .
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